trans-1,3-Diaminoindan
Overview
Description
Trans-1,3-Diaminoindan, also known as this compound, is a useful research compound. Its molecular formula is C9H12N2. The purity is usually 95%.
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Biological Activity
Introduction
trans-1,3-Diaminoindan is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and as a precursor for various synthetic applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound is a bicyclic organic compound characterized by the presence of two amino groups attached to an indan structure. Its chemical formula is , and it is recognized for its role in polyamine metabolism which is critical for cellular functions.
Neuroprotective Effects
Research indicates that this compound and its derivatives exhibit significant neuroprotective properties. A study highlighted that these compounds can induce a polyamine response which plays a crucial role in neuronal survival following injury. The polyamine response involves the synthesis of biogenic polyamines such as putrescine, which are essential for cellular repair mechanisms .
Key Findings:
- Neuroprotection Against NMDA Toxicity : In vitro studies demonstrated that this compound derivatives significantly protect neurons from N-methyl-D-aspartate (NMDA) toxicity. The effective concentration was found to be as low as 0.005 µM .
- Comparison of Isomers : Research showed that the (S)-isomer of this compound exhibited higher neuroprotective efficacy compared to its (R)-isomer, with respective TD50 values of 0.4 µM and 1.7 µM .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. The compound's structural features allow it to interact with bacterial ribosomes, potentially inhibiting protein synthesis in pathogenic strains.
Data Table: Antimicrobial Activity
Compound | Target Pathogen | IC50 (µM) |
---|---|---|
KKL-35 (related) | Various bacteria | 0.9 |
This compound | Staphylococcus aureus | TBD |
Synthesis and Applications
This compound serves as a versatile intermediate in organic synthesis. Its derivatives are explored in asymmetric catalysis, particularly in reactions involving bifunctional thioureas .
Case Study: Asymmetric Catalysis
In a study by Reddy et al., this compound was utilized as a chiral scaffold in asymmetric Michael reactions. The results indicated that the compound retained excellent yields while enhancing enantioselectivity compared to non-chiral counterparts .
Properties
IUPAC Name |
(1R,3R)-2,3-dihydro-1H-indene-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9H,5,10-11H2/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTXLGPSIXHRDP-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=CC=CC=C2[C@@H]1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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